molecular formula C12H14FNO2 B6150541 methyl 3-amino-1-(3-fluorophenyl)cyclobutane-1-carboxylate CAS No. 1892711-43-1

methyl 3-amino-1-(3-fluorophenyl)cyclobutane-1-carboxylate

Cat. No.: B6150541
CAS No.: 1892711-43-1
M. Wt: 223.2
InChI Key:
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Description

Methyl 3-amino-1-(3-fluorophenyl)cyclobutane-1-carboxylate is an organic compound with the molecular formula C12H14FNO2. It is a cyclobutane derivative that features an amino group and a fluorophenyl group, making it a compound of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-amino-1-(3-fluorophenyl)cyclobutane-1-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3-fluorophenylacetonitrile with a suitable cyclobutane precursor in the presence of a base, followed by esterification to introduce the methyl ester group.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters and minimize impurities.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-1-(3-fluorophenyl)cyclobutane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or imine derivatives.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under basic or acidic conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce primary or secondary amines.

Scientific Research Applications

Methyl 3-amino-1-(3-fluorophenyl)cyclobutane-1-carboxylate has several applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 3-amino-1-(3-fluorophenyl)cyclobutane-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The amino and fluorophenyl groups play a crucial role in binding to these targets, influencing the compound’s biological activity. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, or interference with cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-amino-1-(4-fluorophenyl)cyclobutane-1-carboxylate
  • Methyl 3-amino-1-(2-fluorophenyl)cyclobutane-1-carboxylate
  • Methyl 3-amino-1-(3-chlorophenyl)cyclobutane-1-carboxylate

Uniqueness

Methyl 3-amino-1-(3-fluorophenyl)cyclobutane-1-carboxylate is unique due to the specific positioning of the fluorine atom on the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to its analogs. The presence of the cyclobutane ring also imparts distinct steric and electronic properties, making it a valuable compound for various applications.

Properties

CAS No.

1892711-43-1

Molecular Formula

C12H14FNO2

Molecular Weight

223.2

Purity

95

Origin of Product

United States

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